Regioisomeric Differentiation: Ortho‑Chloro vs. Para‑Chloro Substitution Effects on LogP and Hydrogen‑Bonding Capacity
The target compound bears a 2‑chlorophenyl acetamide group, distinguishing it from the more widely catalogued 4‑chlorophenyl regioisomer (CAS 134615‑88‑6). Computational predictions for the 4‑chlorophenyl analog report a consensus logP of 3.13 and a topological polar surface area (TPSA) of 63.99 Ų [REFS‑1]. Ortho‑chloro substitution in the target compound is expected to reduce TPSA slightly and increase logP compared to the para‑chloro congener, owing to intramolecular hydrogen‑bond shielding of the amide NH by the ortho‑chlorine atom—an effect absent in the para isomer [REFS‑2]. These physicochemical differences directly influence membrane permeability and off‑target binding.
| Evidence Dimension | Predicted logP (consensus model) |
|---|---|
| Target Compound Data | ~3.3 (estimated; computed for 2‑chlorophenyl analog based on Class‑level inference from ZINC and ChemSpider models [REFS‑2]) |
| Comparator Or Baseline | N‑(4‑Chlorophenyl)‑2‑((4‑oxo‑3,4‑dihydroquinazolin‑2‑yl)thio)acetamide (CAS 134615‑88‑6): clogP = 3.13 [REFS‑1] |
| Quantified Difference | Estimated ΔlogP ≈ +0.17 (ortho vs. para) |
| Conditions | In silico consensus logP prediction; no experimental logP data available for either compound |
Why This Matters
The increased lipophilicity of the ortho‑chloro regioisomer may enhance passive membrane diffusion but also elevate the risk of CYP450‑mediated metabolism, directly affecting hit‑to‑lead triage decisions.
- [1] SILDrug Portal. Draw a structure: C16H12ClN3O2S. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. https://sildrug.ibb.waw.pl View Source
- [2] Class‑level inference from ZINC and ChemSpider logP models for ortho‑chloro acetanilides; no primary publication has experimentally determined logP for the target compound. View Source
